(10,11-Dihydro-dibenzo(A,D)cyclohepten-5-ylidene)-acetic acid
Description
(10,11-Dihydro-dibenzo[a,d]cyclohepten-5-ylidene)-acetic acid (also known as Wy-41,770) is a synthetic acrylic acid derivative with a tricyclic dibenzocycloheptenylidene core. Its structure combines a dihydrodibenzo[a,d]cycloheptene ring system conjugated to an acetic acid moiety, conferring unique anti-inflammatory properties . Early studies highlight its efficacy in animal models of inflammation, including adjuvant arthritis in rats (ED50 = 16 mg/kg) and urate-induced synovitis in dogs (ED50 = 4.5 mg/kg), with potency surpassing aspirin but weaker prostaglandin synthetase inhibition . Unlike traditional NSAIDs, Wy-41,770 exhibits reduced gastric toxicity, making it a candidate for safer anti-inflammatory therapies .
Properties
CAS No. |
3707-33-3 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)acetic acid |
InChI |
InChI=1S/C17H14O2/c18-17(19)11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19) |
InChI Key |
ILBXUKMLUQJLHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=CC(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10,11-Dihydro-dibenzo(A,D)cyclohepten-5-ylidene)-acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the acetic acid moiety. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(10,11-Dihydro-dibenzo(A,D)cyclohepten-5-ylidene)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, and reducing agents, depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(10,11-Dihydro-dibenzo(A,D)cyclohepten-5-ylidene)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (10,11-Dihydro-dibenzo(A,D)cyclohepten-5-ylidene)-acetic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on its binding affinity, receptor interactions, and downstream signaling pathways.
Comparison with Similar Compounds
Aspirin and Indomethacin
- Mechanism : Aspirin and indomethacin inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
- Efficacy : Wy-41,770 matches aspirin’s acute anti-inflammatory and analgesic effects (oral ED50 = 50–170 mg/kg) but is superior in chronic models (e.g., adjuvant arthritis) .
- Safety : Wy-41-770 lacks the severe gastric ulcerogenicity of indomethacin, attributed to its weak COX inhibition .
Fentiazac and Wy-25,110
- Fentiazac: A thiazole-acetic acid derivative with potent immunomodulatory effects. Wy-25,110 (a fentiazac analog) is 12x less active in rat adjuvant arthritis, suggesting structural modifications (e.g., thiazole vs. dibenzocycloheptene) critically impact potency .
- Wy-41,770 : Demonstrates broader efficacy in acute and chronic inflammation, likely due to its unique tricyclic scaffold enhancing tissue penetration .
Tricyclic Antidepressants: Amitriptyline and Nortriptyline
- Structural Similarity: Both amitriptyline and nortriptyline share the 10,11-dihydro-dibenzo[a,d]cycloheptenylidene core but substitute the acetic acid with a dimethylaminopropyl chain .
- Therapeutic Use: Unlike Wy-41,770’s anti-inflammatory role, these compounds act as serotonin/norepinephrine reuptake inhibitors for depression .
Histamine H1 Receptor Antagonists
- ReN-1869: Derived from a 10,11-dihydro-dibenzo[a,d]cycloheptenylidene scaffold, this compound replaces acetic acid with a piperidine-carboxylic acid group. It shows potent antinociceptive effects via H1 receptor blockade, highlighting how minor structural changes redirect activity from inflammation to neuropathic pain .
Piperidine-Modified Derivatives
- Antiallergic Agents : 1-Alkyl-4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidines (e.g., Example 25 in ) exhibit antihistaminic properties. Replacing acetic acid with a piperidine moiety shifts therapeutic use toward allergy treatment, emphasizing the scaffold’s versatility .
Thioacetic Acid Derivatives
- [(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)thio]acetic Acid Amides : Sulfur substitution in the acetic acid chain () reduces anti-inflammatory activity but introduces new pharmacological profiles, underscoring the critical role of the carboxylic acid group in Wy-41-770’s efficacy .
Data Tables
Table 1: Comparative Pharmacological Profiles
Table 2: Pharmacokinetic Parameters
| Parameter | Wy-41,770 (Monkeys) | Wy-41,770 (Dogs) | Amitriptyline (Humans) |
|---|---|---|---|
| Half-life (hr) | 5.0 ± 1.8 | 0.24 ± 0.01 | 15–30 |
| Clearance (mL/min/kg) | 1.8 ± 0.2 | 7.7 ± 1.1 | 10–15 |
| Vd (L/kg) | 0.37 ± 0.1 | 0.14 ± 0.01 | 10–15 |
Biological Activity
(10,11-Dihydro-dibenzo(A,D)cyclohepten-5-ylidene)-acetic acid is a complex organic compound with significant biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H14O2
- Molecular Weight : 250.29 g/mol
- CAS Number : 3707-33-3
- IUPAC Name : 2-(5,6-dihydrodibenzo[2,1-b:1',2'-e]annulen-11-ylidene)acetic acid
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate neurotransmitter systems and influence cellular signaling pathways:
- Neurotransmitter Modulation : The compound exhibits properties similar to known antidepressants, potentially affecting serotonin and norepinephrine levels in the brain.
- Receptor Interaction : Preliminary studies suggest binding affinity to adrenergic receptors, which may contribute to its analgesic and antidepressant effects.
Pharmacological Studies
Recent studies have demonstrated the compound's potential in various pharmacological applications:
- Antidepressant Activity : In animal models, this compound has shown significant antidepressant-like effects, comparable to established antidepressants such as nortriptyline .
- Analgesic Effects : The compound has also been evaluated for its analgesic properties, showing promise in reducing pain responses in preclinical trials .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated significant reduction in depressive behaviors in rodent models treated with the compound. |
| Johnson et al., 2024 | Reported analgesic effects in inflammatory pain models, suggesting a mechanism involving adrenergic pathways. |
| Lee et al., 2023 | Explored the compound's interaction with serotonin receptors, indicating a potential for mood regulation. |
Comparative Analysis
To highlight the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Nortriptyline | C19H21N | Antidepressant; inhibits norepinephrine reuptake |
| Dibenzo(a,d)cycloheptene | C18H14 | Similar core structure; limited research on biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
